molecular formula C14H15NO3 B12811527 2-(6,7-Dimethoxy-2-naphthyl)acetamide CAS No. 37707-85-0

2-(6,7-Dimethoxy-2-naphthyl)acetamide

Cat. No.: B12811527
CAS No.: 37707-85-0
M. Wt: 245.27 g/mol
InChI Key: ZRWDEFUPBAKUQP-UHFFFAOYSA-N
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Description

2-(6,7-Dimethoxy-2-naphthyl)acetamide is a chemical compound with the molecular formula C14H15NO3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two methoxy groups attached to the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethoxy-2-naphthyl)acetamide typically involves the acylation of 6,7-dimethoxy-2-naphthylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the acetic acid byproduct. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dimethoxy-2-naphthyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its structural similarity to other bioactive naphthalene derivatives.

Mechanism of Action

The mechanism of action of 2-(6,7-Dimethoxy-2-naphthyl)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-(6,7-Dimethoxy-2-naphthyl)acetamide can be compared with other naphthalene derivatives, such as:

    Naphthalene: The parent compound, which lacks the methoxy and acetamide groups.

    6,7-Dimethoxy-2-naphthylamine: The precursor in the synthesis of this compound.

    Naphthoquinones: Oxidized derivatives of naphthalene with potential biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

37707-85-0

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

2-(6,7-dimethoxynaphthalen-2-yl)acetamide

InChI

InChI=1S/C14H15NO3/c1-17-12-7-10-4-3-9(6-14(15)16)5-11(10)8-13(12)18-2/h3-5,7-8H,6H2,1-2H3,(H2,15,16)

InChI Key

ZRWDEFUPBAKUQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=C1)CC(=O)N)OC

Origin of Product

United States

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